molecular formula C28H29Cl2N3O3 B13686251 (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride

(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride

Cat. No.: B13686251
M. Wt: 526.4 g/mol
InChI Key: DZLCZXLFLBRMFU-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl group and multiple aromatic rings, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride is studied for its potential interactions with various biomolecules. It can serve as a probe to understand protein-ligand interactions and enzyme kinetics.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridyl and diphenyl derivatives, such as:

Uniqueness

What sets (S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure provides distinct binding properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H29Cl2N3O3

Molecular Weight

526.4 g/mol

IUPAC Name

2-amino-N-[4-(3,5-dimethoxypyridin-4-yl)phenyl]-3,3-diphenylpropanamide;dihydrochloride

InChI

InChI=1S/C28H27N3O3.2ClH/c1-33-23-17-30-18-24(34-2)26(23)21-13-15-22(16-14-21)31-28(32)27(29)25(19-9-5-3-6-10-19)20-11-7-4-8-12-20;;/h3-18,25,27H,29H2,1-2H3,(H,31,32);2*1H

InChI Key

DZLCZXLFLBRMFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C2=CC=C(C=C2)NC(=O)C(C(C3=CC=CC=C3)C4=CC=CC=C4)N)OC.Cl.Cl

Origin of Product

United States

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